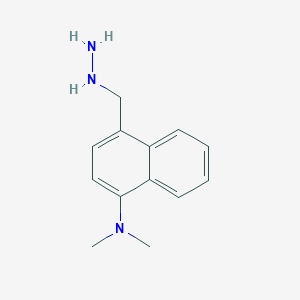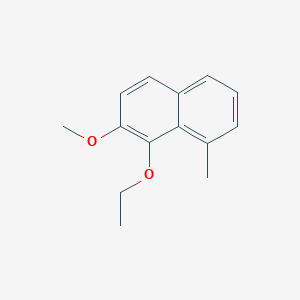
3-(Isoquinolin-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Isoquinolin-5-yl)aniline is a heterocyclic aromatic amine that features an isoquinoline ring fused to an aniline moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both isoquinoline and aniline functionalities within a single molecule provides unique chemical properties and reactivity patterns.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions to form isoquinoline derivatives . Subsequent functionalization of the isoquinoline ring can be achieved through various substitution reactions to introduce the aniline group.
Industrial Production Methods: Industrial production of 3-(Isoquinolin-5-yl)aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as Lewis acids or transition metals may be employed to facilitate the cyclization and substitution reactions. Additionally, continuous flow reactors and other advanced techniques can be utilized to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Isoquinolin-5-yl)aniline undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline or aniline rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products: The major products formed from these reactions include various substituted isoquinoline and aniline derivatives, which can be further utilized in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
3-(Isoquinolin-5-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic and optical properties
Mecanismo De Acción
The mechanism of action of 3-(Isoquinolin-5-yl)aniline involves its interaction with specific molecular targets and pathways. The isoquinoline moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the aniline group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function and activity .
Comparación Con Compuestos Similares
Quinoline: A nitrogen-containing heterocycle with a similar structure but lacking the aniline group.
Isoquinoline: The parent compound of 3-(Isoquinolin-5-yl)aniline, without the aniline substitution.
Aniline: A simple aromatic amine without the isoquinoline ring.
Uniqueness: this compound is unique due to the combination of isoquinoline and aniline functionalities, which imparts distinct chemical properties and reactivity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
852570-79-7 |
|---|---|
Fórmula molecular |
C15H12N2 |
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
3-isoquinolin-5-ylaniline |
InChI |
InChI=1S/C15H12N2/c16-13-5-1-3-11(9-13)14-6-2-4-12-10-17-8-7-15(12)14/h1-10H,16H2 |
Clave InChI |
LNADNKNBTZGFJP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N)C2=CC=CC3=C2C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B11887845.png)



![4,9-Dihydroxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11887883.png)

![Methyl 5-cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11887896.png)
![2-Chlorothiazolo[4,5-h]isoquinoline](/img/structure/B11887900.png)
![9-Nitro-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline](/img/structure/B11887907.png)





